molecular formula C8H16ClNO B2449864 2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride CAS No. 21933-20-0

2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride

Cat. No.: B2449864
CAS No.: 21933-20-0
M. Wt: 177.67
InChI Key: HVDFSPHAFZVSTP-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . This compound is a bicyclic amine derivative, which is often used in various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride typically involves the reaction of 2-Azabicyclo[2.2.2]octane with formaldehyde and hydrogen chloride. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Material: 2-Azabicyclo[2.2.2]octane

    Reagents: Formaldehyde, Hydrogen chloride

    Conditions: Controlled temperature and pH

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials and reagents are mixed under controlled conditions. The reaction mixture is then purified through various techniques such as crystallization, filtration, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form various reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another bicyclic amine with a different ring structure.

    2-Azabicyclo[2.2.1]heptane: A related compound with a smaller ring system.

Uniqueness

2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-6-8-3-1-7(2-4-8)9-5-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDFSPHAFZVSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NC2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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